1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-methylpropoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-13-7-10(9(11)12)4-3-5-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
VDLRHMKBXUNMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Dihaloalkane Intermediates
A method adapted from the synthesis of 3-oxocyclobutanecarboxylic acid involves cyclization using dihaloalkane precursors. For instance, 1,3-dibromo-2-propanone can react with malononitrile under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) to form 3,3-dicyanocyclobutanone. This intermediate is subsequently hydrolyzed to the carboxylic acid. Applied to the target compound, a similar approach could employ 1,3-dibromo-2-(isobutoxymethyl)propane as a precursor. Reaction with sodium cyanide or malononitrile in dimethylformamide (DMF) at 60–90°C for 16–24 hours would facilitate cyclization, followed by acidic hydrolysis (6M HCl, reflux) to yield the carboxylic acid.
Key Conditions
[2+2] Photocycloaddition
Functional Group Introduction
Etherification of Cyclobutane Intermediates
The isobutoxymethyl group can be introduced via nucleophilic substitution. A cyclobutane intermediate bearing a bromomethyl group (e.g., 1-bromomethylcyclobutane-1-carboxylate) reacts with isobutanol in the presence of a base (e.g., K₂CO₃) at 80–100°C. For example:
$$
\text{1-Bromomethylcyclobutane-1-carboxylate} + \text{isobutanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[(2-methylpropoxy)methyl]cyclobutane-1-carboxylate}
$$
The ester is then hydrolyzed to the carboxylic acid using NaOH or HCl.
Carboxylic Acid Formation via Nitrile Hydrolysis
A nitrile intermediate, such as 1-[(2-methylpropoxy)methyl]cyclobutane-1-carbonitrile, can be hydrolyzed under acidic or basic conditions. For instance, refluxing in 6M HCl for 24 hours converts the nitrile to the carboxylic acid with >90% yield, as demonstrated in analogous syntheses.
Optimization and Scalability
Phase-Transfer Catalysis
The use of TBAB in cyclization reactions enhances reaction rates and yields by facilitating interphase reactant transfer. In the synthesis of 3-oxocyclobutanecarboxylic acid, TBAB increased yields from 45% to 76%. Similar benefits are anticipated for the target compound.
Solvent Recycling
Ethanol, DMF, and toluene—common solvents in these reactions—can be recovered via distillation, reducing costs and environmental impact. For example, DMF recovery rates exceeding 85% have been reported in multi-step syntheses.
Purity Enhancement
Recrystallization using methyl tert-butyl ether (MTBE) or hexane/ethyl acetate mixtures achieves purities >99%. In one protocol, crude 3-oxocyclobutanecarboxylic acid was recrystallized to 99.2% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization + Hydrolysis | Dihaloalkane cyclization, hydrolysis | 52–68% | 99% | High |
| [2+2] Photocycloaddition | UV-induced cycloaddition, oxidation | ~40% | 95% | Moderate |
| Etherification | Nucleophilic substitution, hydrolysis | 60–75% | 98% | High |
Challenges and Mitigation
- Steric Hindrance : The bulky isobutoxymethyl group may slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) mitigates this issue.
- Byproduct Formation : Unwanted dimerization during cyclization is minimized by slow addition of reagents and maintaining dilute conditions.
Chemical Reactions Analysis
Esterification
The compound undergoes esterification by reacting with alcohols or alkyl halides, forming esters. This reaction is foundational in organic synthesis for modifying carboxylic acids into esters, which are valuable intermediates.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed | Alcohol, Acid Catalyst | Heated, Reflux | Corresponding ester |
| Carboxylate + Alkyl Halide | Alkyl Halide, Base (e.g., NaOH) | Aqueous, Room Temp. | Ester via SN2 mechanism |
The reaction proceeds via either direct protonation of the carboxylic acid (acid-catalyzed) or deprotonation to form a carboxylate anion, which acts as a nucleophile in SN2 reactions .
Nucleophilic Acyl Substitution
Beyond esterification, the compound can react with other nucleophiles, such as amines, to form amides or with reagents like thionyl chloride to generate acyl chlorides. These transformations are critical in medicinal chemistry and organic synthesis .
Substitution Reactions
The carboxylate anion (formed under basic conditions) can act as a nucleophile in substitution reactions with electrophiles (e.g., alkyl halides). This reactivity is typical for carboxylic acids, where the negatively charged oxygen in the carboxylate enhances nucleophilicity .
4. Reaction Mechanisms
The reactivity of the compound is governed by its acidic proton (-COOH) and the electron-withdrawing effects of the cyclobutane ring. For example, in esterification:
-
Protonation of the carboxylic acid (acid-catalyzed pathway).
-
Nucleophilic attack by an alcohol, followed by elimination of water to form the ester .
In SN2 reactions involving the carboxylate anion, the nucleophile attacks the electrophilic carbon in alkyl halides, displacing the leaving group (e.g., chloride) .
5. Applications in Organic Synthesis
The compound’s reactivity makes it a versatile building block in organic synthesis and medicinal chemistry. Its ester derivatives are often used as intermediates for constructing complex molecules, while its carboxylic acid group enables interactions with enzymes or receptors in biochemical systems .
Scientific Research Applications
Medicinal Chemistry Applications
- Therapeutic Potential : The compound's structure suggests potential applications in drug development, particularly in the synthesis of novel pharmaceuticals targeting various diseases. Its cyclobutane ring may confer unique biological properties, making it a candidate for further investigation in medicinal chemistry.
-
Case Studies :
- Anti-inflammatory Agents : Research indicates that derivatives of cyclobutane carboxylic acids can exhibit anti-inflammatory properties. Studies have shown that modifications to the cyclobutane structure can enhance the efficacy of anti-inflammatory drugs .
- Anticancer Compounds : Some derivatives of cyclobutane carboxylic acids have been explored for their anticancer properties. The unique spatial arrangement of the cyclobutane ring may influence interactions with biological targets involved in cancer progression .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a monomer or building block in the synthesis of polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties.
-
Case Studies :
- Biodegradable Polymers : Research has demonstrated that incorporating cyclobutane derivatives into polymer matrices can improve biodegradability while maintaining mechanical strength. These materials are particularly relevant in developing environmentally friendly packaging solutions .
- Nanocomposites : The compound's ability to form stable dispersions with nanoparticles has been investigated, leading to enhanced thermal and mechanical properties in nanocomposite materials .
Organic Synthesis Applications
- Building Block for Complex Molecules : this compound is valuable in organic synthesis as a versatile building block for constructing more complex organic molecules. Its functional groups facilitate various chemical reactions, including esterification and amidation.
-
Case Studies :
- Synthesis of Natural Products : The compound has been utilized in synthetic pathways to produce natural products with medicinal relevance, showcasing its utility in total synthesis approaches .
- Functionalization Reactions : It serves as a precursor for functionalization reactions that introduce additional functional groups, allowing for the development of compounds with specific biological activities .
Summary of Research Findings
The applications of this compound span medicinal chemistry, materials science, and organic synthesis. Its unique structural features make it a promising candidate for further research and development across various scientific fields.
| Application Area | Potential Uses | Case Study Highlights |
|---|---|---|
| Medicinal Chemistry | Drug development, anti-inflammatory agents | Derivatives show promise against inflammation |
| Anticancer compounds | Modifications enhance anticancer efficacy | |
| Materials Science | Polymer chemistry, biodegradable materials | Improved biodegradability in polymer matrices |
| Nanocomposites | Enhanced properties through nanoparticle integration | |
| Organic Synthesis | Building block for complex molecules | Used in total synthesis of natural products |
| Functionalization reactions | Precursor for biologically active compounds |
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyclobutane ring can induce strain in the molecule, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the cyclobutane-1-carboxylic acid core but differ in substituents, leading to variations in properties and applications:
1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic Acid
- Structure : A phenyl ring substituted with a 2-methylpropoxy group is attached to the cyclobutane.
- This structure is associated with pesticide applications (e.g., etofenprox derivatives) .
1-(Methylcarbamoyl)cyclobutane-1-carboxylic Acid
- Structure : Features a methylcarbamoyl group (–CONHCH₃).
- This compound is noted as a pharmaceutical intermediate .
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic Acid
- Structure : Contains a methylsulfanylmethyl (–CH₂SCH₃) group.
- Key Differences : The sulfur atom increases molecular weight (160.23 g/mol) and lipophilicity compared to the target’s oxygen-based substituent. Predicted pKa = 4.45, suggesting moderate acidity similar to the target compound .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | pKa (Predicted) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid | C₁₀H₁₈O₃ | 186.25 | (2-Methylpropoxy)methyl | ~4.5 | Not reported | Agrochemical research |
| 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid | C₇H₁₁NO₃ | 157.17 | Methylcarbamoyl | - | Not reported | Pharmaceutical intermediates |
| 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid | C₇H₁₂O₂S | 160.23 | Methylsulfanylmethyl | 4.45 | 285.4 | Research chemicals |
| 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₄O₃ | 206.24 | 4-Methoxyphenyl | - | Not reported | Synthetic intermediates |
| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₃BrO₂ | 269.13 | 4-Bromo-3-methylphenyl | - | Not reported | Halogenated building blocks |
Key Observations:
- Lipophilicity : The (2-methylpropoxy)methyl group in the target compound likely offers balanced hydrophilicity due to the ether oxygen, whereas methylsulfanyl or phenyl substituents increase hydrophobicity .
- Acidity: The carboxylic acid group in all analogs has a pKa ~4–5, typical for such moieties.
- Synthesis : Photoredox-catalyzed radical additions () and boronate-based coupling () are viable routes for cyclobutane derivatives, suggesting similar methods for the target compound .
Biological Activity
1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid, with the CAS number 1387557-42-7, is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for applications in pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables related to the compound's biological activity.
- Molecular Formula : C10H18O3
- Molecular Weight : 186.25 g/mol
- IUPAC Name : 1-(isobutoxymethyl)cyclobutane-1-carboxylic acid
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its toxicity, enzyme inhibition, and potential therapeutic effects.
Toxicity Studies
Research indicates that compounds structurally similar to this compound exhibit low toxicity levels. For example, propionic acid derivatives have been shown to have a No Observed Adverse Effect Level (NOAEL) of up to 2,500 mg/kg body weight in sub-chronic toxicity studies . This suggests that the compound may also possess a favorable safety profile.
Enzyme Inhibition
Cyclobutane derivatives have been noted for their role as enzyme inhibitors. Specifically, analogs of cyclobutane amino acids have demonstrated inhibitory activity against pyridoxal phosphate-dependent enzymes . This mechanism could be relevant for this compound, suggesting potential applications in treating conditions that involve these enzymes.
Case Studies
Several case studies have highlighted the biological implications of cyclobutane derivatives:
- Antimicrobial Activity : A study on cyclobutane derivatives indicated their efficacy against various microbial strains. The structure-activity relationship suggested that modifications in the side chains could enhance antimicrobial potency.
- Anti-inflammatory Properties : Research has shown that certain derivatives exhibit anti-inflammatory effects by inhibiting protein denaturation and reducing inflammatory markers in vitro .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis involves cyclobutane ring formation followed by functionalization. A plausible route includes:
Cyclobutane precursor synthesis : Cyclobutanone or cyclobutane-1,1-dicarboxylic acid derivatives (e.g., ethyl cyclobutane-1,1-dicarboxylate) can be prepared via base-catalyzed condensation of dibromides with malonate esters, as demonstrated in cyclobutane dicarboxylate synthesis .
Etherification : Introduce the (2-methylpropoxy)methyl group via Williamson ether synthesis using 2-methylpropyl bromide and a hydroxylated cyclobutane intermediate.
Carboxylic acid formation : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) under acidic (HCl/water) or basic (NaOH/ethanol) conditions .
- Key Conditions : Temperature control (room temp to reflux), solvent polarity (ethanol/water for hydrolysis), and stoichiometric ratios of reagents (e.g., base equivalents) are critical for minimizing side reactions like ring-opening .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Cyclobutane protons (δ 1.8–2.5 ppm, multiplet), methylpropoxy methyl groups (δ 1.0–1.2 ppm, doublet), and carboxylic acid proton (δ 10–12 ppm, broad).
- ¹³C NMR : Cyclobutane carbons (δ 25–35 ppm), carbonyl carbon (δ 170–175 ppm) .
- IR : Strong O-H stretch (2500–3300 cm⁻¹, carboxylic acid), C=O stretch (1700 cm⁻¹), and C-O-C ether stretch (1100 cm⁻¹) .
- MS : Molecular ion peak (M⁺) at m/z 228 (C₁₁H₁₈O₃), with fragmentation patterns indicating loss of CO₂ (m/z 184) and methylpropoxy groups .
Q. What are the key challenges in isolating and purifying this compound due to its structural features?
- Challenges :
- Hydrophilicity : The carboxylic acid group increases polarity, complicating extraction from aqueous layers. Use acid-base partitioning (pH adjustment) for isolation .
- Thermal sensitivity : Cyclobutane ring strain (83–88 kJ/mol) may lead to decomposition at elevated temperatures. Employ low-temperature rotary evaporation and avoid prolonged heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Advanced Research Questions
Q. How does the conformational rigidity of the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Conformational Analysis : The puckered cyclobutane ring introduces angle strain, increasing reactivity toward ring-opening under strong nucleophiles (e.g., Grignard reagents) or oxidizing agents (e.g., KMnO₄).
- Experimental Design :
- Compare reaction rates with cyclohexane analogs to quantify strain effects.
- Use DFT calculations to model transition states and predict regioselectivity in substitution reactions .
Q. What strategies can resolve contradictions in reported synthetic yields for derivatives with similar substituents (e.g., methyl vs. phenyl groups)?
- Root Cause : Steric hindrance from the (2-methylpropoxy)methyl group may reduce reaction efficiency compared to smaller substituents.
- Resolution :
Kinetic Studies : Vary substituent size and monitor reaction progress via HPLC or in-situ IR.
Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial interactions in biphasic systems .
Q. How can computational methods (DFT, MD) predict the compound’s behavior in biological systems or its potential as a enzyme inhibitor?
- Approach :
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase) using AutoDock Vina.
- Solubility Prediction : Calculate logP (≈1.5) and pKa (≈4.7 for the carboxylic acid) to assess membrane permeability .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ measurements) .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of this compound given its potential hazards?
- Safety Data : Refer to analogous cyclobutane-carboxylic acids (e.g., 1-benzylcyclobutane-1-carboxylic acid), which may cause skin/eye irritation .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .
Q. How can researchers address discrepancies in melting point or solubility data across literature sources?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
